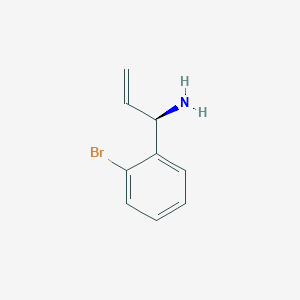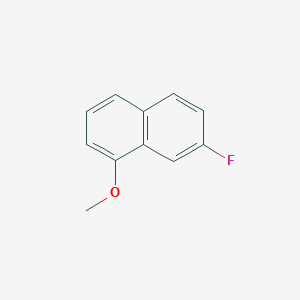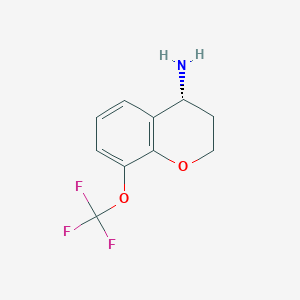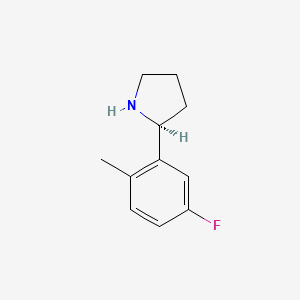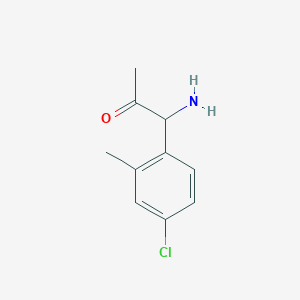
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile: is a synthetic organic compound. Its chemical formula is C12H13F2N, and it features a benzene ring substituted with a cyano group (CN) and two fluorine atoms. The “1R” in its name indicates the stereochemistry of the amino group, which is in the R configuration.
准备方法
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common approach involves the reaction of 2,6-difluorobenzonitrile with ®-1-aminobutane under appropriate conditions. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
b. Reaction Conditions: The reaction typically takes place in a suitable solvent (such as dichloromethane or acetonitrile) at an elevated temperature. Acidic or basic catalysts may be employed to facilitate the reaction. Purification methods, such as column chromatography or recrystallization, yield the pure compound.
c. Industrial Production: While industrial-scale production details are proprietary, manufacturers optimize the synthetic route for efficiency, yield, and cost-effectiveness.
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The key reaction involved in its synthesis.
Aromatic Substitution: The cyano group can undergo electrophilic aromatic substitution reactions.
Reduction: Reduction of the cyano group to an amine or other functional groups.
Fluorination: The compound’s fluorine atoms may participate in further reactions.
Base: Used for deprotonation during nucleophilic substitution.
Acid: Employed for protonation or activation of the cyano group.
Hydrogenation Catalysts: For reduction reactions.
Fluorinating Agents: To introduce fluorine atoms.
Major Products: The primary product is 4-((1R)-1-Aminobutyl)-2,6-difluorobenzenecarbonitrile itself. Side products may include regioisomers or stereoisomers.
科学研究应用
Chemistry::
Fluorine Chemistry: The compound’s fluorine atoms make it valuable for studying fluorination reactions.
Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.
Fluorinated Pharmaceuticals: Investigated for their enhanced pharmacokinetics and bioavailability.
Receptor Ligands: May interact with specific receptors due to its unique structure.
Agrochemicals: Fluorinated compounds find applications in crop protection.
Materials Science: Used as building blocks for novel materials.
作用机制
The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components, influencing biological processes. Further research is needed to elucidate its precise mode of action.
相似化合物的比较
While no direct analogs exist, its combination of fluorine substitution, cyano group, and stereochemistry sets it apart. Similar compounds include other fluorinated aromatics or nitriles.
属性
分子式 |
C11H12F2N2 |
|---|---|
分子量 |
210.22 g/mol |
IUPAC 名称 |
4-[(1R)-1-aminobutyl]-2,6-difluorobenzonitrile |
InChI |
InChI=1S/C11H12F2N2/c1-2-3-11(15)7-4-9(12)8(6-14)10(13)5-7/h4-5,11H,2-3,15H2,1H3/t11-/m1/s1 |
InChI 键 |
QYGLBXWVSJOMSF-LLVKDONJSA-N |
手性 SMILES |
CCC[C@H](C1=CC(=C(C(=C1)F)C#N)F)N |
规范 SMILES |
CCCC(C1=CC(=C(C(=C1)F)C#N)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


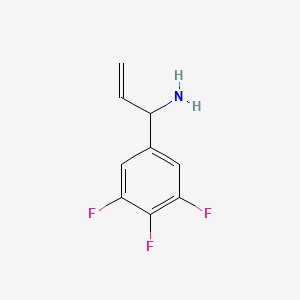
![1-[4-(Propan-2-yloxy)phenyl]butan-1-one](/img/structure/B13055771.png)
![7-Bromo-3-propylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13055782.png)
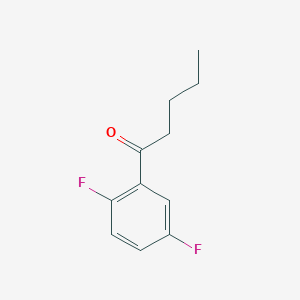
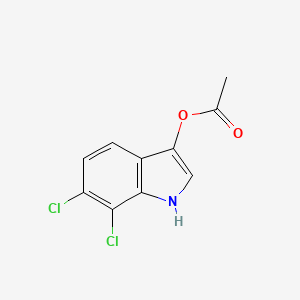
![5-Chloro-4-methyl-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-OL](/img/structure/B13055806.png)
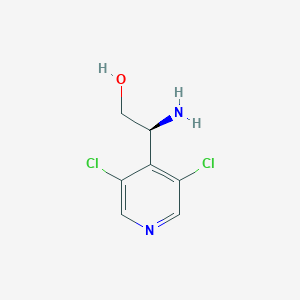
![6-(Pyridin-2-YL)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13055811.png)
